5-Ethyl-2-pyridine Ethanol-d4

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

5-Ethyl-2-pyridine Ethanol-d4 is the definitive deuterated internal standard (-d4) for LC-MS/MS quantitation of 5-Ethyl-2-pyridineethanol, a critical intermediate and potential impurity in pioglitazone HCl. Unlike unlabeled or structural analogs, its identical co-elution and +4 Da mass shift correct for matrix effects and ionization variability, delivering precision <8% RSD and accuracy within ±5% bias. Essential for pharmacokinetic studies, impurity profiling per ICH M10, and supporting ANDA submissions.

Molecular Formula C9H13NO
Molecular Weight 155.233
CAS No. 1189881-19-3
Cat. No. B563067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-pyridine Ethanol-d4
CAS1189881-19-3
Synonyms(5’-Ethyl-2’-pyridinyl)-1,1,2,2-d4-ethanol; 
Molecular FormulaC9H13NO
Molecular Weight155.233
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCO
InChIInChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2
InChIKeyOUJMXIPHUCDRAS-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-pyridine Ethanol-d4 (CAS 1189881-19-3): Core Analytical & Procurement Baseline for Pioglitazone-Related Quantitation


5-Ethyl-2-pyridine Ethanol-d4 (CAS 1189881-19-3) is a stable isotope-labeled internal standard, specifically a deuterated analog of 5-Ethyl-2-pyridineethanol [1]. Its IUPAC name is 1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol, indicating four hydrogen atoms on the ethanol moiety have been replaced by deuterium . This compound is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to quantify the unlabeled analyte 5-Ethyl-2-pyridineethanol, a key intermediate and potential impurity in the synthesis of the antidiabetic drug pioglitazone [2].

5-Ethyl-2-pyridine Ethanol-d4 (CAS 1189881-19-3): Why Unlabeled or Analog Substitutes Undermine Quantitative Accuracy


In LC-MS bioanalysis, stable isotope-labeled internal standards (SIL-IS) are essential for correcting matrix effects, extraction variability, and ionization fluctuations [1]. Substituting 5-Ethyl-2-pyridine Ethanol-d4 with the unlabeled analog (CAS 5223-06-3) or a structural analog like 2-pyridineethanol (CAS 103-74-2) fails to provide adequate correction because these alternatives do not co-elute identically with the target analyte and exhibit different ionization behaviors, leading to significant bias in quantitation [2]. The -d4 labeling ensures near-identical physicochemical properties while providing a distinct mass shift, a prerequisite for accurate and precise measurement in complex biological or pharmaceutical matrices [3].

5-Ethyl-2-pyridine Ethanol-d4 (CAS 1189881-19-3): Head-to-Head Quantitative Differentiation vs. Unlabeled Analog and Structural Alternatives


5-Ethyl-2-pyridine Ethanol-d4 vs. Unlabeled 5-Ethyl-2-pyridineethanol: Mass Spectrometric Differentiation Enabled by +4 Da Mass Shift

The deuterated compound exhibits a molecular ion mass shift of +4 Da relative to the unlabeled 5-Ethyl-2-pyridineethanol (CAS 5223-06-3). This precise mass difference enables distinct m/z detection channels, eliminating cross-talk and allowing simultaneous, interference-free quantitation of both analyte and internal standard in LC-MS/MS assays [1].

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

5-Ethyl-2-pyridine Ethanol-d4 vs. 2-Pyridineethanol: Superior Analyte Mimicry Reduces Quantitation Bias

While structural analogs like 2-pyridineethanol (CAS 103-74-2) are sometimes used as internal standards, their different retention time and ionization efficiency compared to 5-Ethyl-2-pyridineethanol can lead to variable recovery corrections. Isotope-labeled internal standards, such as 5-Ethyl-2-pyridine Ethanol-d4, co-elute with the analyte and experience nearly identical matrix effects, resulting in significantly improved assay accuracy and precision. Studies using SIL-IS show a reduction in inter-day precision variation from >15% RSD (with analog IS) to <5% RSD [1].

Internal Standard Selection LC-MS/MS Matrix Effects

5-Ethyl-2-pyridine Ethanol-d4: Verifiable Isotopic Enrichment Minimizes Background Interference vs. Unlabeled Compound

Commercially available 5-Ethyl-2-pyridine Ethanol-d4 is specified with a minimum isotopic enrichment of 98% deuterium at the labeled positions . This high enrichment ensures that the d4 species constitutes the vast majority of the internal standard, minimizing the contribution of unlabeled (d0) or partially labeled (d1, d2, d3) molecules that could otherwise co-elute with and interfere with the quantitation of the target unlabeled analyte .

Isotopic Purity LC-MS/MS Internal Standard

5-Ethyl-2-pyridine Ethanol-d4: Documented Chemical Purity Supports Lower Background and Higher Assay Sensitivity

Analytical-grade 5-Ethyl-2-pyridine Ethanol-d4 is supplied with a certified chemical purity of ≥98%, as indicated in vendor MSDS documentation . In contrast, unlabeled 5-Ethyl-2-pyridineethanol is often available at purities of 97-98% but may contain structurally related impurities from pioglitazone synthesis that can cause ion suppression or enhancement in MS detection. The high purity of the deuterated IS minimizes extraneous peaks in the chromatogram, ensuring that the internal standard response is solely due to the d4-labeled molecule and not from contaminants.

Chemical Purity LC-MS/MS Internal Standard

5-Ethyl-2-pyridine Ethanol-d4: Application-Specific Method Validation Data in Pioglitazone Impurity Profiling

5-Ethyl-2-pyridineethanol is a known intermediate and potential impurity in the synthesis of pioglitazone hydrochloride. Regulatory guidance requires rigorous quantitation of such impurities. Using 5-Ethyl-2-pyridine Ethanol-d4 as an internal standard, validated LC-MS/MS methods have achieved accuracy (% bias) within ±5% and precision (% RSD) <8% across the calibration range for the quantitation of 5-Ethyl-2-pyridineethanol in pharmaceutical formulations [1]. These performance metrics are consistently superior to those obtained using non-isotopic internal standards in the same matrices.

Pioglitazone Impurity Quantitation Method Validation

5-Ethyl-2-pyridine Ethanol-d4: Stable Isotope Labeling Ensures Co-Elution and Consistent Ionization, Critical for Reproducible Quantitation

Deuterated internal standards typically exhibit a very slight inverse isotope effect in reversed-phase LC, eluting marginally earlier (e.g., 0.02-0.05 min) than the unlabeled analyte. This near-perfect co-elution ensures that both compounds experience identical ionization suppression or enhancement from co-eluting matrix components, thereby providing accurate correction for matrix effects [1]. In contrast, structural analog internal standards often show retention time differences of >0.5 min, leading to differential matrix effects and variable recovery correction.

Chromatography Isotope Effect Internal Standard

5-Ethyl-2-pyridine Ethanol-d4 (CAS 1189881-19-3): Primary Procurement-Driven Application Scenarios in Analytical Chemistry


Quantitative Bioanalysis of 5-Ethyl-2-pyridineethanol in Pharmacokinetic Studies Supporting Pioglitazone Development

In preclinical and clinical pharmacokinetic studies of pioglitazone, accurate measurement of the key intermediate 5-Ethyl-2-pyridineethanol in plasma or urine is essential. 5-Ethyl-2-pyridine Ethanol-d4 serves as the gold-standard internal standard, enabling precise and accurate quantitation across a wide dynamic range (e.g., 1-1000 ng/mL) with inter-day precision <8% RSD and accuracy within ±5% bias, as supported by method validation data [1].

Impurity Profiling and Quality Control in Pioglitazone Hydrochloride Drug Substance and Drug Product

Regulatory agencies (FDA, EMA) require strict control of process-related impurities in pharmaceutical products. 5-Ethyl-2-pyridine Ethanol-d4 is the definitive internal standard for LC-MS/MS methods used to quantify 5-Ethyl-2-pyridineethanol as a potential impurity in pioglitazone HCl batches. Its use ensures compliance with ICH M10 guidelines, providing the selectivity and sensitivity needed to measure impurity levels at or below the qualification threshold (e.g., 0.15% w/w) [1].

Metabolic Pathway Elucidation and Reaction Monitoring in Synthetic Chemistry

When investigating the metabolic fate of 5-Ethyl-2-pyridineethanol or monitoring its conversion during chemical synthesis, 5-Ethyl-2-pyridine Ethanol-d4 can be used as a tracer or internal standard in stable isotope dilution assays. The distinct +4 Da mass shift allows researchers to distinguish between the administered compound and endogenous or synthetic byproducts, providing unambiguous data for reaction optimization and metabolite identification [1].

Method Development and Validation for Generic Pioglitazone Formulations

Generic drug manufacturers must demonstrate bioequivalence and control over impurities. Analytical methods for quantifying 5-Ethyl-2-pyridineethanol in generic pioglitazone formulations require robust internal standardization. Procuring 5-Ethyl-2-pyridine Ethanol-d4 ensures that the developed LC-MS/MS method meets stringent regulatory acceptance criteria for accuracy, precision, and selectivity, thereby supporting successful ANDA filings [1].

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